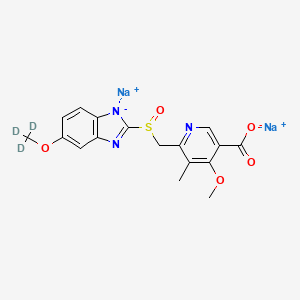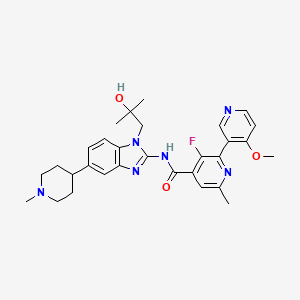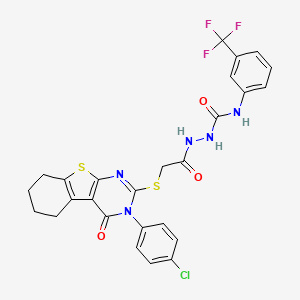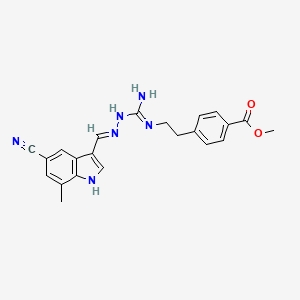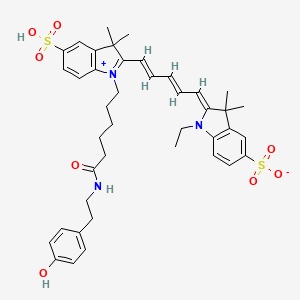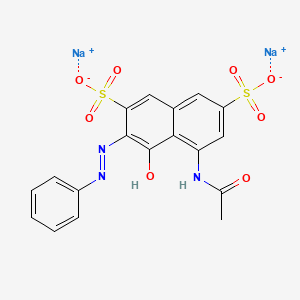
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is an organic sodium salt. It is the disodium salt of 5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid. This compound is known for its vibrant color and is commonly used as a dye in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves several steps. The starting material is typically 2,7-naphthalenedisulfonic acid. The synthesis proceeds through the following steps:
Acetylation: The 2,7-naphthalenedisulfonic acid is acetylated to introduce the acetamido group at the 5-position.
Diazotization: The compound is then subjected to diazotization to introduce the diazenyl group at the 3-position.
Coupling Reaction: The diazonium salt formed in the previous step is coupled with a phenol derivative to introduce the hydroxy and phenyl groups at the 4 and 3 positions, respectively.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for high yield and purity. The process involves:
Large-scale acetylation: Using acetic anhydride and a catalyst to ensure complete acetylation.
Efficient diazotization: Using sodium nitrite and hydrochloric acid under controlled temperature conditions.
Coupling reaction: Conducted in large reactors with efficient mixing to ensure uniform product formation.
Purification and neutralization: The product is purified through crystallization and neutralized with sodium hydroxide to obtain the final disodium salt.
化学反应分析
Types of Reactions
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a histological dye for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The mechanism of action of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of both acetamido and diazenyl groups. Similar compounds include:
Disodium 4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the acetamido group.
Disodium 5-acetamido-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the hydroxy group.
Disodium 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonate: Lacks the diazenyl group.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C18H13N3Na2O8S2 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC 名称 |
disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
WXLFIFHRGFOVCD-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
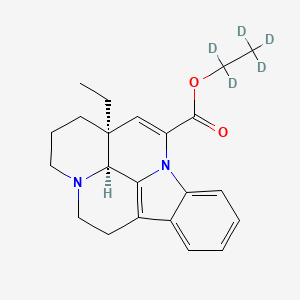
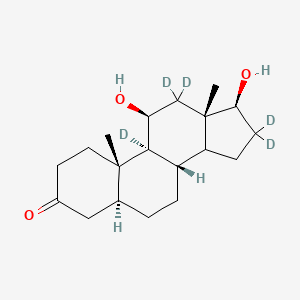

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
